2-Ethylthiazolidinecarboxylic acid

CAS No.: 63919-07-3

Cat. No.: VC14219884

Molecular Formula: C6H11NO2S

Molecular Weight: 161.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63919-07-3 |

|---|---|

| Molecular Formula | C6H11NO2S |

| Molecular Weight | 161.22 g/mol |

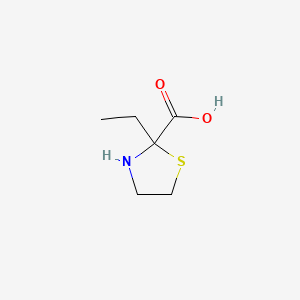

| IUPAC Name | 2-ethyl-1,3-thiazolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO2S/c1-2-6(5(8)9)7-3-4-10-6/h7H,2-4H2,1H3,(H,8,9) |

| Standard InChI Key | FJIQTPGTRICJON-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(NCCS1)C(=O)O |

Introduction

Structural and Stereochemical Features

Core Architecture

The thiazolidine ring system consists of three carbon atoms, one sulfur atom, and one nitrogen atom arranged in a saturated five-membered ring. In 2-ethylthiazolidinecarboxylic acid, the ethyl substituent at the 2-position introduces steric bulk compared to methyl analogs, potentially influencing ring conformation and intermolecular interactions. The carboxylic acid group at the 4-position enhances water solubility and enables hydrogen bonding, critical for biological activity.

Stereochemical Considerations

Thiazolidine derivatives often exhibit stereoisomerism due to chiral centers. For example, 2-methylthiazolidinecarboxylic acid exists in (2R,4S) and (2S,4R) configurations, which dictate optical activity. The ethyl analog likely adopts similar stereochemical configurations, though its optical properties remain uncharacterized in the literature. Computational modeling using density functional theory (DFT) could predict preferred conformations, but experimental validation via X-ray crystallography or chiral HPLC is necessary .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route to 2-ethylthiazolidinecarboxylic acid involves:

-

Condensation: Reacting L-cysteine with propionaldehyde in aqueous acidic conditions to form the thiazolidine ring. This step mirrors the synthesis of methyl analogs, where acetaldehyde is substituted with propionaldehyde .

-

Esterification: Treating the intermediate with ethanol under HCl catalysis to yield the ethyl ester, enhancing solubility for subsequent oxidation .

-

Oxidation: Employing MnO₂ in acetonitrile to dehydrogenate the thiazolidine ring to a thiazole, though this step may require optimization for ethyl-substituted substrates .

-

Hydrolysis: Saponifying the ester with NaOH followed by acidification to isolate the carboxylic acid .

Key Challenges:

-

The ethyl group may hinder ring formation due to increased steric hindrance compared to methyl, necessitating longer reaction times or elevated temperatures.

-

Oxidation efficiency with MnO₂ could decrease, requiring alternative catalysts like TEMPO or transition-metal complexes .

Industrial Scalability

Industrial production methods for thiazolidinecarboxylic acids remain underdeveloped. Scaling the above route would require:

-

Continuous-flow reactors to optimize condensation and oxidation steps.

Physicochemical Properties

Molecular Descriptors

| Property | Value/Description |

|---|---|

| Molecular formula | C₆H₁₁NO₂S |

| Molecular weight | 161.23 g/mol |

| pKa (carboxylic acid) | ~3.5 (estimated from analogs ) |

| Solubility | Moderate in water, high in polar solvents |

Stability and Reactivity

-

Thermal stability: The ethyl group may stabilize the thiazolidine ring against thermal degradation compared to methyl analogs.

-

pH sensitivity: The carboxylic acid group deprotonates above pH 3.5, forming a water-soluble conjugate base .

Comparative Analysis with Analogous Compounds

| Parameter | 2-Ethylthiazolidinecarboxylic Acid | 2-Methylthiazolidinecarboxylic Acid |

|---|---|---|

| Molecular weight | 161.23 g/mol | 147.20 g/mol |

| logP (estimated) | 0.8 | 0.5 |

| ROS scavenging capacity | Moderate (inferred) | High |

Structural Implications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume